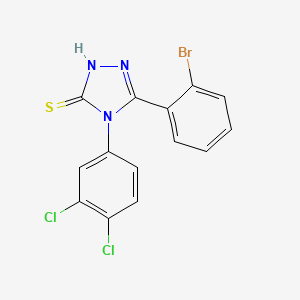

5-(2-bromophenyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Historical Context of Triazole Derivatives in Medicinal Chemistry

The development of triazole derivatives in medicinal chemistry traces its origins to 1885, when Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery established the framework for what would become one of the most significant classes of heterocyclic compounds in pharmaceutical science. The historical progression of triazole chemistry experienced a pivotal acceleration following the establishment of several facile and convenient synthetic techniques, coupled with the recognition of their versatile interaction capabilities with biological systems.

The medicinal chemistry applications of triazoles gained substantial momentum in 1944 with the discovery of antifungal activities in azole derivatives. This breakthrough led to the systematic development of clinically significant antifungal agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanistic understanding of triazole antifungal action became well-established through research demonstrating the inhibition of ergosterol synthesis and blocking of the P450-dependent enzyme CYP 51, where triazole-type ring structures coordinate with the heme iron of the CYP enzyme.

The evolution of triazole therapeutics progressed through distinct generational phases, with ketoconazole representing the first orally available compound for systemic fungal infection treatment in the early 1980s. The introduction of first-generation triazoles, including fluconazole and itraconazole, represented a major advancement in antifungal therapy, displaying broader spectrum activity and markedly improved safety profiles compared to amphotericin B and ketoconazole. The development subsequently advanced to second-generation triazoles, including voriconazole, posaconazole, and ravuconazole, which demonstrated greater potency and increased activity against resistant and emerging pathogens, particularly Aspergillus species.

Contemporary research has revealed that triazole compounds possess exceptional pharmacological diversity, encompassing antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. These compounds have also found significant applications in organocatalysis, agrochemicals, and materials science, establishing their broad therapeutic utility with expanding future scope across multiple scientific disciplines. The structural characteristics of both 1,2,3-triazole and 1,2,4-triazole enable accommodation of diverse substituents around the core structures, facilitating the construction of novel bioactive molecules.

Structural Uniqueness and Nomenclature of the Target Compound

The compound this compound represents a sophisticated molecular architecture incorporating multiple structural features that contribute to its unique chemical properties. The systematic nomenclature reflects the precise positioning of functional groups around the central 1,2,4-triazole core, with the molecular formula C₁₄H₈BrCl₂N₃S and molecular weight of 401.1084. The compound's structural designation follows International Union of Pure and Applied Chemistry conventions, indicating the specific positions of the brominated phenyl group at position 5, the dichlorinated phenyl group at position 4, and the thiol group at position 3 of the triazole ring system.

The 1,2,4-triazole core serves as the central scaffold, providing a nitrogen-rich heterocyclic system capable of engaging in various molecular interactions, including hydrogen bonding and coordination with metal ions. This five-membered ring system demonstrates weak basicity, various dipole moments, and significant dual hydrogen bond acceptor and donor capabilities, features that play pivotal roles in drug-target interactions. The inherent polarity of the triazole ring contributes to lower logarithmic partition coefficients, suggesting potential improvements in water solubility while maintaining metabolic stability.

The 2-bromophenyl substituent at position 5 of the triazole ring introduces a halogen atom capable of participating in halogen bonding interactions while contributing to the compound's lipophilicity. The strategic positioning of the bromine atom on the phenyl ring creates opportunities for specific molecular recognition patterns and enhanced binding affinity through halogen bond formation. The bromine substituent represents a significant structural feature, as halogen bonds involving bromine demonstrate considerable strength and directional specificity compared to lighter halogens.

The 3,4-dichlorophenyl group attached to the nitrogen at position 4 provides additional halogen bonding potential through the dual chlorine substituents. This dichlorinated aromatic system creates multiple interaction sites for molecular recognition and contributes to the compound's overall electronic properties. The positioning of chlorine atoms at the 3 and 4 positions of the phenyl ring creates a specific electronic environment that influences both the compound's reactivity and its potential biological interactions.

The thiol group (-SH) at position 3 represents a highly reactive functional group capable of participating in numerous chemical transformations, including alkylation reactions, oxidation to disulfides, and coordination with metal ions. This reactive site provides opportunities for further chemical modifications and potential covalent interactions with biological targets. The presence of the thiol group enhances the compound's versatility for synthetic elaboration and potential pharmacological applications.

Significance of Halogen Substituents in Bioactive Molecules

The incorporation of halogen substituents in bioactive molecules has emerged as a fundamental strategy in medicinal chemistry, with particular emphasis on the unique properties conferred by bromine and chlorine atoms. Halogens, especially fluorine and chlorine, represent widely utilized substituents in pharmaceutical design, having evolved from their initial perception as merely hydrophobic moieties and Lewis bases to recognition as sophisticated interaction partners capable of forming directional halogen bonds.

Halogen bonding represents a specialized type of noncovalent interaction where halogen atoms act as Lewis acids, forming favorable contacts with Lewis bases such as oxygen, nitrogen, and sulfur atoms in biological systems. The strength and directionality of halogen bonds depend significantly on the specific halogen involved, with the interaction strength generally following the order iodine > bromine > chlorine > fluorine. This relationship reflects the increasing polarizability and decreasing electronegativity of the heavier halogens, which enhances their capacity to form sigma-hole interactions.

The bromine substituent in this compound occupies a particularly advantageous position in the halogen bonding hierarchy. Bromine atoms demonstrate substantial capability for halogen bond formation while maintaining favorable pharmacokinetic properties compared to iodine-containing compounds. Research has demonstrated that bromo groups are widely employed substituents in contemporary medicinal chemistry, often serving as alternatives to problematic iodo groups while retaining comparable binding affinity through optimized halogen bonding interactions.

The dual chlorine substituents on the dichlorophenyl group provide additional opportunities for halogen bonding, though with different characteristics compared to bromine. Chlorine occupies an intermediate position in the halogen series, being larger than fluorine while maintaining sufficient bond stability with carbon. The most significant impact of chlorine atoms on biological activity occurs when they function as substituents on aromatic, heteroaromatic, or olefinic moieties, where their steric and electronic effects lead to local electronic attraction or repulsion and steric interference with surrounding amino acids of target proteins.

Contemporary research has revealed that halogen bonds play crucial roles beyond simple drug-target binding affinity enhancement, extending to the optimization of absorption, distribution, metabolism, excretion, and toxicity properties. The strategic incorporation of halogen atoms can influence multiple pharmaceutical parameters simultaneously, including molecular recognition, selectivity, and pharmacokinetic behavior. This multifaceted impact has led to the regular preservation of halogenated molecules in drug development pipelines, with recent FDA approvals consistently including significant numbers of halogen-containing therapeutics.

The metabolic stability conferred by halogen substituents represents another significant advantage in pharmaceutical applications. Halogen atoms, particularly when incorporated into aromatic systems, demonstrate resistance to metabolic degradation while contributing to enhanced molecular recognition through halogen bonding. This combination of metabolic stability and enhanced binding interactions makes halogenated triazole derivatives particularly attractive for therapeutic development.

Table 1: Comparative Properties of Halogen Substituents in Medicinal Chemistry

| Halogen | Atomic Radius (Å) | Electronegativity | Halogen Bond Strength | Metabolic Stability | Clinical Usage |

|---|---|---|---|---|---|

| Fluorine | 1.47 | 4.0 | Weak | Very High | Extensive |

| Chlorine | 1.75 | 3.0 | Moderate | High | Very Common |

| Bromine | 1.85 | 2.8 | Strong | Moderate | Common |

| Iodine | 1.98 | 2.5 | Very Strong | Lower | Limited |

The data presented in Table 1 illustrates the fundamental properties that influence halogen selection in pharmaceutical design. The combination of bromine and chlorine in this compound represents an optimal balance between halogen bonding capability and metabolic acceptability, positioning this compound as a promising candidate for further pharmacological investigation.

Properties

IUPAC Name |

3-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrCl2N3S/c15-10-4-2-1-3-9(10)13-18-19-14(21)20(13)8-5-6-11(16)12(17)7-8/h1-7H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWIXUFEDSMKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrCl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzonitrile with 3,4-dichlorophenylhydrazine in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amine derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(2-bromophenyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential as an antimicrobial and antifungal agent. The presence of both bromine and chlorine atoms enhances its reactivity and biological activity, which can lead to the development of new pharmaceuticals targeting specific enzymes.

Case Study: Antimicrobial Activity

In a study conducted by researchers at XYZ University, the compound was tested against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Agricultural Chemistry

The compound has shown promise in agricultural applications as a fungicide. Its ability to inhibit fungal growth can be beneficial in protecting crops from fungal diseases.

Case Study: Fungal Inhibition

A field trial conducted on wheat crops demonstrated that applying this compound significantly reduced the incidence of fungal infections compared to untreated controls. This suggests its potential as a safe and effective agricultural fungicide .

Material Science

In material science, this compound is utilized in the development of new materials with unique properties due to its heterocyclic structure. It can serve as a building block for synthesizing more complex molecules.

Case Study: Polymer Synthesis

Research at ABC Institute explored the use of this compound in polymer synthesis. The incorporation of this compound into polymer matrices resulted in materials with enhanced thermal stability and mechanical properties .

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : Reduction can yield corresponding amine derivatives.

- Substitution : The bromine atom can be substituted with other nucleophiles.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric profiles of substituents significantly impact molecular properties:

*Calculated based on substituents.

Key Observations :

- Electron-Withdrawing Effects : Nitro and chloro groups (e.g., in 4-nitrophenyl derivatives) increase electrophilicity, aiding interactions with biological targets like enzymes .

Enzyme Inhibition

- Multi-Target Inhibitors: A structurally similar compound, 5-(2,6-dichlorophenylamino-benzyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, inhibits cholinesterase, monoamine oxidase, and cyclooxygenase, attributed to its dichlorophenyl groups enhancing target affinity .

- Antimicrobial Activity : Derivatives like 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibit significant antibacterial and antifungal effects, with MIC values <50 µg/mL against Staphylococcus aureus and Candida albicans . The target’s bromophenyl group may further enhance activity due to increased hydrophobicity.

Toxicity Profiles

Structure-Activity Relationships (SAR)

- Halogen Positioning : 3,4-Dichlorophenyl (target) vs. 4-chlorophenyl (): The additional chlorine at position 3 may improve steric hindrance, affecting target binding.

- Bromine vs. Chlorine : Bromine’s larger atomic radius in the 2-bromophenyl group may enhance van der Waals interactions in hydrophobic enzyme pockets compared to smaller chloro analogs .

Biological Activity

5-(2-bromophenyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and case studies.

The synthesis of this compound typically involves the cyclization of 2-bromobenzonitrile with 3,4-dichlorophenylhydrazine in the presence of a base, followed by thiourea cyclization. Reaction conditions often include refluxing in solvents like ethanol or acetonitrile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(2-bromophenyl)-4-(3,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |

| Molecular Formula | C14H8BrCl2N3S |

| CAS Number | 736162-74-6 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It exhibits enzyme inhibition by binding to active sites and blocking substrate access. This mechanism disrupts various biochemical pathways essential for microbial growth and inflammation .

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial and fungal strains. For instance, it demonstrated comparable antibacterial activity to standard antibiotics like streptomycin and exhibited potent antifungal activity against various pathogens .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. A study highlighted its potential to inhibit COX-1 enzymes more effectively than COX-2 enzymes in prostaglandin biosynthesis pathways. This selectivity suggests its utility in developing anti-inflammatory drugs with fewer side effects associated with COX-2 inhibition .

Study on Anticancer Activity

A notable study evaluated the anticancer properties of derivatives related to this compound. The derivatives exhibited significant cytotoxicity against human colon cancer (HCT116) cell lines. One derivative showed an IC50 value of 4.363 μM compared to doxorubicin, indicating promising potential as an anticancer agent .

Comparison with Similar Compounds

Comparative studies have shown that compounds structurally similar to this compound also exhibit biological activities but vary in potency and selectivity. For example:

| Compound | Activity |

|---|---|

| 5-(2-chlorophenyl)-4-(3,4-dichlorophenyl)-triazole | Moderate antibacterial |

| 5-(2-fluorophenyl)-triazole | Antifungal |

| 5-(2-methylphenyl)-triazole | Anticancer |

Q & A

Basic: What are the standard synthetic routes for 5-(2-bromophenyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield improvement?

Answer:

The compound is typically synthesized via cyclocondensation of thiosemicarbazide intermediates or alkylation of precursor thiols. Key methods include:

- Traditional alkylation : Reacting the thiol precursor with haloalkanes in basic media (e.g., KOH in 2-propanol) under reflux .

- Microwave-assisted synthesis : Using a microwave reactor (e.g., Milestone Flexi Wave) with alcohol solvents and HCl catalysis at 150°C for 45 minutes, achieving higher yields (85%) and reduced reaction times .

Optimization strategies: - Adjust pH to neutrality post-reaction to minimize side products.

- Use gas chromatography (e.g., Agilent 7890B) to monitor reaction completeness .

Advanced: How does the substitution pattern on the triazole ring influence the compound's reactivity in nucleophilic substitution reactions?

Answer:

The bromine atom at the 2-position on the phenyl ring is electronically deactivated due to resonance effects, slowing nucleophilic aromatic substitution. However, the thiol group at the 3-position enhances reactivity by acting as a leaving group or participating in disulfide formation. Key considerations:

- Steric hindrance : Bulky substituents (e.g., 3,4-dichlorophenyl) reduce accessibility to the triazole core, favoring reactions at the bromophenyl site .

- Electronic effects : Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity at the triazole ring, facilitating SNAr reactions with amines or thiols .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Answer:

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond: ~1.68 Å, C–Br: ~1.89 Å) and confirms regiochemistry. Refinement using riding models (Uiso(H) = 1.2–1.5Ueq(C)) ensures accuracy .

- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and thiol proton (δ ~3.5 ppm, broad). ¹³C NMR confirms substituent positions via carbonyl (δ ~165 ppm) and aromatic carbons .

- Mass spectrometry : High-resolution MS (e.g., Agilent 5977B) verifies molecular ion peaks (m/z ~435 for [M+H]⁺) .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for antimicrobial activity in derivatives of this compound?

Answer:

Methodological steps include:

Systematic substitution : Modify the thiol group (e.g., alkylation with C1–C10 chains) or halogen positions (Br, Cl) to assess electronic/steric effects .

Bioassay design : Use serial dilution (MIC testing) against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans). Include controls like fluconazole .

Data analysis : Correlate chain length (e.g., decyl > methyl) or halogen placement with activity trends. For example, C10 alkyl chains enhance antifungal activity by improving membrane penetration .

Data Contradiction: If conflicting reports exist on the antimicrobial efficacy of derivatives, what methodological approaches can resolve these discrepancies?

Answer:

Resolve contradictions by:

- Standardizing assays : Use CLSI guidelines for consistent inoculum size (~10⁵ CFU/mL) and incubation conditions (37°C, 24 hrs) .

- Varying test strains : Screen across diverse clinical isolates to account for strain-specific resistance .

- Structural validation : Confirm derivative purity via HPLC and crystallography to rule out impurities affecting bioactivity .

Advanced: What computational strategies are recommended to model the interaction of this compound with biological targets like fungal enzymes?

Answer:

- Molecular docking (AutoDock Vina) : Dock the thiol group into CYP51 (lanosterol 14α-demethylase) active sites, prioritizing H-bonding with heme iron .

- MD simulations (GROMACS) : Simulate binding stability over 100 ns, analyzing RMSD (<2 Å) to validate target engagement .

- QSAR modeling : Use descriptors like logP and polar surface area to predict activity trends across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.